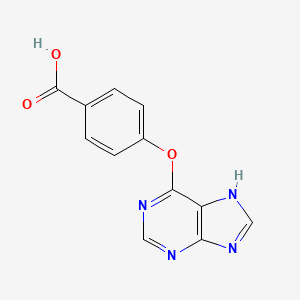

4-(7H-purin-6-yloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(7H-purin-6-yloxy)benzoic acid” is a chemical compound with the molecular formula C12H8N4O3 . It has a molecular weight of 256.22 . The IUPAC name for this compound is 4-(9H-purin-6-yloxy)benzoic acid .

Molecular Structure Analysis

The InChI code for “4-(7H-purin-6-yloxy)benzoic acid” is 1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H, (H,17,18) (H,13,14,15,16) . This code provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “4-(7H-purin-6-yloxy)benzoic acid” are not available, benzoic acid, a similar compound, can undergo a reaction with NaOH to form its ionic carboxylate form, sodium benzoate . This reaction changes the solubility properties of the compound, allowing it to be extracted into the aqueous layer .

Applications De Recherche Scientifique

Novel Fluorescence Probes

Research by Setsukinai et al. (2003) in "The Journal of Biological Chemistry" developed fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), for detecting highly reactive oxygen species (hROS). These probes can differentiate hROS from other reactive oxygen species and have applications in studying their roles in various biological and chemical systems (Setsukinai et al., 2003).

Self-Assembly of Polymers

Johansson et al. (1996) in "Macromolecules" studied the self-assembly of polymers and model compounds containing tapered groups into supramolecular columns. They synthesized derivatives like 3,4,5-tris(1H,1H,2H,2H,3H,3H,4H,4H,5H,5H,6H,6H,7H,7H,8H,8H-perfluorododecan-1-yloxy)benzoic acid, which can have significant implications in material science and nanotechnology (Johansson et al., 1996).

Neuroprotective and Regenerative Agent

The study by Rathbone et al. (1999) in "Expert opinion on investigational drugs" explored the synthetic purine 4-[[3-(1,6 dihydro-6-oxo-9-purin-9-yl)-1-oxypropyl] amino] benzoic acid (AIT-082, Neotrofin) for its neuroprotective and regenerative properties in stroke and central nervous system injury. This compound stimulates neurite outgrowth, enhances nerve fiber regeneration, and protects against glutamate neurotoxicity, offering potential therapeutic applications (Rathbone et al., 1999).

Twist-Bend Nematic Phase in Liquid Crystals

Research by Jansze et al. (2014) in "Angewandte Chemie" revealed the liquid crystalline phase behavior of compounds like 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid, demonstrating the formation of supramolecular complexes and a twist-bend nematic phase driven by hydrogen bonding. This study provides insights into the structure and behavior of liquid crystalline materials (Jansze et al., 2014).

Non-Covalent Complex Formation

Dikmen (2021) in the "Journal of Molecular Liquids" investigated the complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid. The study showed that alpha cyclodextrin is a good carrier system for this benzoic acid molecule, suggesting potential applications in drug delivery systems (Dikmen, 2021).

Metabolic Pathways and Biosynthesis

In "ChemBioChem," Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block in various natural products. This study provides valuable insights into the metabolic pathways and potential applications in biotechnology and pharmaceuticals (Hertweck et al., 2001).

Mécanisme D'action

- Its primary targets include microbial cells, where it exerts its preservative effect by inhibiting their growth and proliferation .

- This acidic environment inhibits essential cellular processes, such as ATP synthesis and enzyme activity, ultimately preventing microbial growth .

- Impact on Bioavailability : Benzoic acid’s bioavailability depends on its solubility and ionization state .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

4-(7H-purin-6-yloxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-12(18)7-1-3-8(4-2-7)19-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,17,18)(H,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJERBMKACLBCRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=NC=NC3=C2NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7H-purin-6-yloxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)

![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)

![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)